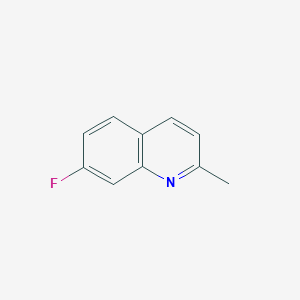

7-Fluoro-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSKNDXTWPNRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381263 | |

| Record name | 7-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-74-1 | |

| Record name | 7-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 7 Fluoro 2 Methylquinoline and Derivatives

General Synthetic Routes for Quinoline (B57606) Derivatives

The synthesis of the quinoline scaffold, a core structure in numerous compounds, has been a subject of extensive research for over a century. researchgate.netnih.govnih.gov This has led to the development of a wide array of synthetic methods, from historical named reactions to modern catalytic systems. nih.govnih.gov

Classical Quinoline Synthesis Methods

The foundational methods for quinoline synthesis are a series of named reactions that have been refined over many years. nih.govresearchgate.net These classical routes typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. researchgate.net While effective, many of these traditional methods can require harsh reaction conditions, such as high temperatures and strong acids. tandfonline.com

Key classical methods include:

Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govpharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, yielding 2- and 4-substituted quinolines. nih.govpharmaguideline.com It is considered one of the best methods for synthesizing 2-methylquinoline. nih.gov

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (another ketone or aldehyde). pharmaguideline.com It is typically catalyzed by an acid or a base and is a straightforward method for producing 2- and 3-substituted quinolines. nih.gov

Combes Synthesis: In this method, an arylamine is condensed with a 1,3-dicarbonyl compound. The resulting β-amino enone is then cyclized with heat and a strong acid to form the quinoline. nih.govpharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product: lower temperatures favor the formation of a β-amino acrylate (B77674) which cyclizes to a 4-quinolone, while higher temperatures lead to 2-quinolones. pharmaguideline.comiipseries.org

Pfitzinger Synthesis: This method uses isatin (B1672199) and a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids. pharmaguideline.comiipseries.org The carboxylic acid group can later be removed through pyrolysis. pharmaguideline.com

Table 1: Overview of Classical Quinoline Synthesis Methods

| Synthesis Name | Starting Materials | Key Conditions | Typical Product |

|---|---|---|---|

| Skraup | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or Substituted Quinolines pharmaguideline.comiipseries.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid (e.g., HCl) | 2- and/or 4-Substituted Quinolines nih.govpharmaguideline.com |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Acid or Base Catalyst, Heat | 2- and 3-Substituted Quinolines nih.gov |

| Combes | Arylamine, 1,3-Dicarbonyl Compound | Heat, Strong Acid | Substituted Quinolines nih.govpharmaguideline.com |

| Conrad-Limpach | Aniline, β-Ketoester | Low Temperature for 4-Quinolones, High Temperature for 2-Quinolones | 4-Quinolones or 2-Quinolones pharmaguideline.com |

| Pfitzinger | Isatin, Carbonyl Compound | Base | Quinoline-4-carboxylic Acids pharmaguideline.comiipseries.org |

Expedited Synthetic Approaches

To overcome the limitations of classical methods, researchers have developed more efficient or "expedited" synthetic strategies. These approaches often feature milder conditions, shorter reaction times, and higher yields.

Multicomponent Reactions (MCRs): MCRs are a highly efficient strategy, allowing for the construction of complex molecules like quinolines in a single step from multiple starting materials. rsc.org This avoids the need for intermediate purification steps. rsc.org For instance, 2,3-disubstituted quinolines can be synthesized from an aniline, an aldehyde, and an acetylene (B1199291) derivative. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields. tandfonline.com For example, the Friedländer synthesis has been adapted using a Nafion NR50 solid acid catalyst under microwave conditions, providing an environmentally friendly route to quinolines. mdpi.com Similarly, a microwave-assisted Skraup reaction in water has been developed using glycerol and substituted anilines. tandfonline.com

Tandem and Cascade Reactions: These processes involve multiple bond-forming events occurring sequentially in one pot. A copper-catalyzed tandem reaction of enamino esters and ortho-halogen aromatic carbonyls has been developed to produce functionalized quinolines. tandfonline.com Rhodium-catalyzed cascade C-H activation and heteroannulation reactions also provide an efficient route to substituted quinolines. mdpi.com

Table 2: Comparison of Expedited Synthetic Approaches

| Approach | Key Features | Example |

|---|---|---|

| Multicomponent Reactions (MCRs) | Single-step synthesis from multiple reactants, high atom economy, operational simplicity. rsc.org | Iron(III) chloride-catalyzed reaction of anilines, aryl aldehydes, and ethyl lactate (B86563) under neat conditions. rsc.org |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields and purity. tandfonline.commdpi.com | Nafion-mediated Friedländer reaction in ethanol (B145695) under microwave irradiation. mdpi.com |

| Cascade/Tandem Reactions | Multiple transformations in a single operation, increased efficiency, reduced waste. tandfonline.commdpi.com | Copper-catalyzed sequential synthesis from enamino esters and ortho-halogen aromatic carbonyls. tandfonline.com |

Environmentally Friendly Synthesis Approaches

Growing emphasis on sustainable chemistry has spurred the development of "green" methods for quinoline synthesis. tandfonline.comresearchgate.net These strategies aim to reduce the use of hazardous materials, minimize waste, and employ renewable resources. tandfonline.com

Key green approaches include:

Use of Green Solvents: Water is an ideal green solvent, and several quinoline syntheses have been adapted to aqueous media. tandfonline.com For example, a three-component reaction of aldehydes and 1-aryl ethylidene malononitriles can be performed in ethane-1,2-dione with a base catalyst. tandfonline.com

Reusable and Benign Catalysts: The use of non-toxic, inexpensive, and recyclable catalysts is a cornerstone of green chemistry. Examples include titanium dioxide for visible-light-mediated aerobic dehydrogenation and manganese(II) or nickel(II) complexes for dehydrogenative coupling reactions. organic-chemistry.org Reusable solid catalysts like cobalt and copper nanoparticles doped on aerogels have been used for solvent-free Friedländer reactions. tandfonline.com

Solvent-Free and Catalyst-Free Conditions: Some modern protocols have eliminated the need for both solvents and catalysts. jocpr.com A straightforward and environmentally friendly method for synthesizing quinolines has been developed from imines and styrene (B11656) under solvent- and catalyst-free conditions. jocpr.com Another approach uses triflic acid (TfOH) to catalyze the cyclization of N-alkyl anilines with alkynes in solvent-free conditions, using oxygen as the oxidant. tandfonline.com

Biomass-Based Synthesis: An innovative approach utilizes biomass-derived amino acids and alkyl lactate with earth-abundant metal catalysts and oxygen as the oxidant. researchgate.net This method proceeds without additional solvents and allows for the reuse of the alkyl lactate. researchgate.net

Specific Synthesis of Fluorinated Quinolines

The introduction of fluorine atoms into the quinoline ring can significantly alter the molecule's properties. nih.gov The synthesis of fluorinated quinolines, such as 7-Fluoro-2-methylquinoline, requires specific strategies to control the placement of the fluorine atom. researchgate.netmdpi.com

One approach involves starting with a fluorinated precursor. For example, a series of 8-fluoro-2,3-dimethylquinoline derivatives were synthesized starting from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate (B1246266). nih.gov Similarly, a modified Skraup reaction using 5-fluoro-4-methoxy-2-nitroaniline (B1360405) has been employed to produce a key intermediate for 5-fluoroprimaquine. researchgate.net Another strategy involves the direct fluorination of a pre-formed quinoline ring, though this can present challenges in controlling the position of the incoming fluorine atom. researchgate.net

Regioselective Fluorination Techniques

Controlling the specific position (regioselectivity) of fluorination on the quinoline ring is a significant synthetic challenge. nih.govmdpi.comnih.gov The electron-deficient nature of the pyridine (B92270) part of the quinoline ring makes electrophilic substitution difficult, while nucleophilic substitution also faces high energy barriers. nih.govacs.org

Recent advances have focused on C-H activation and functionalization, which allow for the direct and selective introduction of atoms or groups at specific C-H bonds. mdpi.comnih.gov

One notable method is a concerted nucleophilic aromatic substitution that avoids the formation of high-energy intermediates. nih.govacs.org This strategy, which involves a fluoride-coupled electron transfer, has enabled the first successful nucleophilic oxidative fluorination of quinolines, showing a preference for the C4 position. nih.gov For unsubstituted quinoline, this method yielded a 2:1 ratio of C4 to C2 fluorinated products. nih.gov

Another technique uses a mixture of elemental fluorine and iodine. rsc.org This system is believed to form an intermediate that functions as a source of both iodonium (B1229267) and fluoride (B91410) ions, leading to the selective formation of 2-fluoro-derivatives of various quinoline substrates in high yield at room temperature. rsc.org

Electrochemical synthesis offers a powerful and often greener alternative for fluorination, using electrical current to drive the reaction. uq.edu.au This approach can utilize inexpensive and widely available fluorine sources, such as hexafluorosilicate (B96646) salts, which have historically been overlooked in organic synthesis. uq.edu.au

An electrochemical decarboxylative fluorination has been developed that enables the synthesis of a wide range of aliphatic fluorides. uq.edu.au This methodology was also successfully applied to electrochemical benzylic C-H fluorination. uq.edu.au The use of a flow electrolysis cell for these reactions demonstrates the robustness and potential for scalability. uq.edu.au

Additionally, electrolytic fluorination of various quinoline derivatives has been shown to produce moderate to good yields of fluorinated products in short reaction times at room temperature. researchgate.net These methods represent a significant step towards more sustainable and efficient synthesis of fluorinated heterocyclic compounds.

C-H to C-F Bond Transformation Strategies

The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond represents a highly efficient strategy for synthesizing fluorinated molecules like this compound, as it avoids the need for pre-functionalized starting materials. nih.gov This process, often termed late-stage fluorination, is particularly valuable in medicinal chemistry for modifying complex molecules. numberanalytics.comacs.org However, the selective fluorination of a specific C-H bond in a molecule with multiple potential reaction sites is a significant chemical challenge. nih.gov

For quinoline systems, direct fluorination is complicated by the electron-deficient nature of the heterocyclic ring. nih.gov Traditional electrophilic fluorination methods are often not suitable for such azaarenes. nih.gov Conversely, nucleophilic fluorination is also difficult. nih.gov

Recent advancements have explored novel catalytic approaches to overcome these hurdles. One innovative strategy involves a concerted nucleophilic aromatic substitution that bypasses the typical high-energy intermediates. nih.gov This method has shown success in the nucleophilic oxidative fluorination of quinolines. nih.gov Another approach utilizes palladium (Pd) catalysis. For instance, the C-H fluorination of 8-methylquinoline (B175542) derivatives has been achieved using a palladium catalyst with a nucleophilic fluoride source like silver fluoride (AgF) in combination with a hypervalent iodine oxidant. nih.gov This reaction was optimized by using PhI(OPiv)2 as the oxidant and dichloromethane (B109758) (CH2Cl2) as the solvent, leading to quantitative conversion of the starting material. nih.gov

Furthermore, direct fluorination of various quinoline derivatives using elemental fluorine in acidic media, such as sulfuric acid or oleum, can lead to selective electrophilic substitution. researchgate.net The specific products formed depend on the substituents already present on the quinoline ring. researchgate.net

One-Pot Reaction Strategies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot strategies have been developed for the synthesis of quinoline and fluoroquinoline derivatives.

A notable example is the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. sci-hub.se This method can be adapted for one-pot synthesis, though its success can be dependent on the specific aniline used. nih.govacs.org For instance, anilines with electron-withdrawing groups often result in low yields under traditional conditions. nih.gov To address this, a modified Doebner hydrogen-transfer reaction has been developed that works for a broader range of anilines, including those with both electron-donating and electron-withdrawing groups. nih.gov

Another versatile one-pot approach involves the reaction of anilines with dicarbonyl compounds and a C1 building block like triethyl orthoformate. acs.org This domino protocol allows for the synthesis of various functionalized quinolones, which are key precursors to floxacin drugs. acs.org The reaction conditions can be optimized to achieve high yields, providing a pathway for industrial-scale production. acs.org

The table below summarizes examples of one-pot synthetic strategies for quinoline derivatives.

| Reaction Type | Reactants | Reagents/Catalyst | Key Features |

| Doebner Hydrogen-Transfer | Aniline, Aldehyde, Pyruvic Acid | BF3·THF | Enables use of anilines with electron-withdrawing groups. nih.gov |

| Domino Protocol | Aniline, Dicarbonyl Compound, Triethyl Orthoformate | Eaton's Reagent | Efficient for synthesizing functionalized quinolones. acs.org |

| Microwave-Assisted Synthesis | N-fluoroalkylated 1,2,3-triazoles | Potassium Fluoride | Produces 1-fluoroalkyl-3-fluoroisoquinolines. rsc.org |

Multi-Step Synthesis of this compound Analogs

Multi-step synthesis provides a robust and flexible platform for constructing complex molecules like analogs of this compound. This approach allows for the precise installation of various functional groups through a sequence of well-established chemical reactions.

Synthesis via Cyclocondensation Reactions

Cyclocondensation reactions are fundamental to the synthesis of the quinoline core. Several classic named reactions fall under this category, each offering a different route to the quinoline scaffold.

Combes Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com To synthesize a 7-fluoroquinoline (B188112) derivative, 3-fluoroaniline (B1664137) would be the logical starting material. The reaction proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org The regioselectivity of the final product can be influenced by steric and electronic factors of the substituents on both the aniline and the diketone. wikipedia.org

Doebner-von Miller Reaction : This reaction synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.org The reaction is typically catalyzed by strong acids and involves a series of conjugate additions, cyclizations, and dehydration/aromatization steps to form the final quinoline product. wikipedia.orgresearchgate.net

Skraup Synthesis : A variation of the Doebner-von Miller reaction, the Skraup synthesis uses glycerol, which dehydrates in situ to form acrolein (an α,β-unsaturated aldehyde). brieflands.com For example, reacting m-toluidine (B57737) with glycerol in the presence of sulfuric acid and an oxidizing agent yields a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com

The table below compares these cyclocondensation methods.

| Reaction Name | Key Reactants | Catalyst/Conditions | Notes |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | Unique in its use of a β-diketone substrate. wikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids | A versatile method for quinoline formation. wikipedia.org |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent | A classic method, often resulting in mixtures of isomers with m-substituted anilines. brieflands.com |

Utilization of Specific Precursors (e.g., 2-fluoroaniline, ethyl 2-methylacetoacetate)

The synthesis of specific fluorinated quinoline analogs often relies on the careful selection of starting materials. For example, a series of new fluorinated quinoline analogs have been synthesized using 2-fluoroaniline and ethyl 2-methylacetoacetate as key precursors. nih.gov

In one reported synthesis, 2-fluoroaniline was reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acted as both a solvent and an acidic catalyst. nih.gov This one-step reaction produced 8-fluoro-2,3-dimethylquinolin-4-ol. nih.gov This intermediate was then further functionalized, for instance, through esterification with various substituted benzoic acids, to generate a library of fluorinated quinoline analogs. nih.gov While this example leads to an 8-fluoro derivative, the principle of using a specific fluoroaniline (B8554772) and a β-ketoester derivative is a common strategy in quinoline synthesis. To obtain the 7-fluoro isomer, 3-fluoroaniline would typically be used.

Catalytic Approaches (e.g., Palladium-catalyzed oxidative cyclization)

Modern synthetic methods increasingly rely on catalytic approaches to improve efficiency and selectivity. Palladium (Pd) catalysis is particularly prominent in the synthesis of heterocyclic compounds like quinolines.

A notable method is the palladium-catalyzed aza-Wacker oxidative cyclization. nih.govorganic-chemistry.org This reaction allows for the construction of 2-methylquinolines from aniline derivatives under mild conditions, using air as the oxidant. nih.gov The reaction is catalyzed by a palladium(II) salt, such as Pd(OAc)₂, and the efficiency can be improved by the addition of a ligand like 1,10-phenanthroline. organic-chemistry.org This method has been shown to be effective for a variety of aniline derivatives, with those bearing electron-withdrawing groups reacting more readily. organic-chemistry.org

This catalytic cycle is believed to involve the coordination of palladium to the substrate, followed by aminopalladation, β-hydride elimination, and dehydration to form the aromatic quinoline ring. organic-chemistry.org Such palladium-catalyzed oxidative cyclizations are also used to construct other complex heterocyclic systems, like carbazole (B46965) alkaloids. researchgate.netresearchgate.net

Synthesis of Carboxylic Acid Derivatives of this compound

The synthesis of carboxylic acid derivatives of the this compound scaffold, such as this compound-4-carboxylic acid, can be achieved through several established synthetic routes. uni.lu These methods often build the quinoline ring in a way that incorporates the carboxylic acid functionality directly.

Pfitzinger Reaction : This is a classical and highly effective method for preparing quinoline-4-carboxylic acids. ui.ac.idijsr.net The reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound in the presence of a strong base. ijsr.net To synthesize this compound-4-carboxylic acid, one would start with 5-fluoroisatin (B27256) and acetone. The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in the isatin, and the resulting intermediate reacts with the carbonyl compound (acetone) to form the 2-methylquinoline-4-carboxylic acid product after cyclization and dehydration. ijsr.netresearchgate.net

Doebner Reaction : As mentioned previously, the Doebner reaction provides another direct route to quinoline-4-carboxylic acids. sci-hub.se In a variation relevant to this target, reacting an appropriate aromatic amine with pyruvic acid can yield 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se For this specific synthesis, 3-fluoroaniline would react with pyruvic acid. It has been noted that this reaction works well for anilines possessing electron-donating groups when conducted in ethanol. sci-hub.se

The table below outlines these synthetic approaches.

| Synthetic Method | Starting Materials | Key Reagents | Product Type |

| Pfitzinger Reaction | 5-Fluoroisatin, Acetone | Strong Base (e.g., KOH) | This compound-4-carboxylic acid. ijsr.netresearchgate.net |

| Doebner Reaction | 3-Fluoroaniline, Pyruvic Acid | Ethanol | This compound-4-carboxylic acid. sci-hub.se |

These methods provide reliable pathways to quinoline-4-carboxylic acids, which are valuable intermediates and bioactive molecules in their own right. nih.gov

Synthesis of this compound-4-carboxylic acid

The synthesis of 2-methylquinoline-4-carboxylic acid derivatives is frequently achieved through the Doebner reaction. This method involves the reaction of an aniline, an aldehyde, and pyruvic acid. sci-hub.se In a variation tailored for synthesizing 2-methylquinoline-4-carboxylic acids specifically, an aromatic amine is stirred with pyruvic acid in ethanol. sci-hub.se For the target compound, This compound-4-carboxylic acid , this would necessitate the use of 3-fluoroaniline as the starting aromatic amine.

The reaction proceeds by stirring the aromatic amine and a stoichiometric excess of pyruvic acid in a solvent like ethanol until the product precipitates. sci-hub.se The purity of the resulting product is often high, though yields can be impacted by the nature of the substituents on the aniline ring. sci-hub.se Research indicates that aniline derivatives with electron-donating groups are generally required for the successful synthesis of 2-methyl-4-carboxyquinolines via this method. sci-hub.se The reaction is also regioselective, with cyclization occurring at the position with less steric hindrance. sci-hub.se

A proposed mechanism for the formation of 2-methylquinoline-4-carboxylic acid derivatives involves the initial reaction between the aromatic amine and pyruvic acid. sci-hub.se The order in which reactants are mixed can be a critical factor in determining the final product in Doebner-type reactions. sci-hub.se

Table 1: Doebner Reaction Components for Synthesis of Substituted 2-methylquinoline-4-carboxylic acid

| Reactant 1 | Reactant 2 | Solvent | General Product |

|---|

Data derived from a study on the synthesis of new 2-methyl-4-carboxyquinolines. sci-hub.se

More broadly, the Doebner reaction framework has been optimized for three-component synthesis (aniline, aldehyde, pyruvic acid) to accommodate anilines with both electron-donating and electron-withdrawing groups. nih.govacs.org Optimization studies have explored various acidic catalysts and solvents, finding that combinations like BF3·THF in acetonitrile (B52724) can be effective, particularly for electron-deficient anilines. acs.org This adaptability is crucial for preparing a wide range of substituted quinoline-4-carboxylic acids for potential large-scale synthesis. nih.govacs.org

Synthesis of Other Fluorinated Quinoline Carboxylic Acids

Beyond the specific synthesis of this compound-4-carboxylic acid, several other methodologies are employed to produce various fluorinated quinoline carboxylic acids. These methods offer alternative routes that can accommodate different substitution patterns and functional groups.

One prominent method is the Pfitzinger reaction , which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid. nih.govrsc.org To synthesize a 7-fluoroquinoline derivative, this reaction would require 6-fluoroisatin (B1297172) as a starting material. google.com For instance, 7-bromoquinoline-2,4-dicarboxylic acid is prepared by heating 6-bromoisatin (B21408) with pyruvic acid in a sodium hydroxide solution. google.com

Another key strategy is the Gould-Jacobs reaction . This process begins with the reaction of an aniline with diethyl ethoxymethylenemalonate, leading to the formation of a 4-hydroxyquinoline (B1666331) intermediate after thermal cyclization. rsc.org This 4-hydroxyquinoline can then be further modified. This protocol is foundational for creating various quinoline-based compounds. rsc.org For example, 8-fluoro-4-hydroxy-2-methylquinoline is a fluorinated heterocyclic building block synthesized via this pathway. ossila.com

Cyclocondensation reactions also provide a direct route. A highly efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids has been achieved through the cyclocondensation of the sodium salt of 2-amino-5-fluorophenyl glyoxylic acid with other reactants. scirp.orgresearchgate.net

Table 2: Comparison of Synthetic Methods for Fluorinated Quinoline Carboxylic Acids

| Synthetic Method | Starting Materials | Key Intermediate/Product Type | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Fluorinated Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | nih.govgoogle.com |

| Gould-Jacobs Reaction | Fluorinated Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline | rsc.org |

| Doebner Reaction | Fluorinated Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | sci-hub.senih.gov |

| Cyclocondensation | Fluorinated 2-aminophenyl glyoxylic acid | Quinoline-4-carboxylic acid | scirp.orgresearchgate.net |

Considerations for Industrial-Scale Production

One key area of development is the use of advanced catalytic systems. An improved and more economical process for synthesizing quinoline derivatives involves a one-pot reaction of substituted anilines using a dual-catalyst system of ferric chloride and zinc chloride. google.com This approach streamlines the synthesis, making it more efficient for larger scales. google.com

The application of nanomaterials as catalysts has also shown great promise. For the bulk scale synthesis of 2-methyl-6-nitroquinoline, the use of silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) has been reported to double the reaction yield to 81% and reduce the reaction time. nih.gov The nanoparticles are thought to stabilize unstable intermediates on their acidic silica (B1680970) surface, enhancing the efficiency of both the condensation and cyclization steps. nih.gov The magnetic nature of these nanoparticles also allows for easy separation from the reaction mixture, simplifying purification. nih.gov

For fluorinated quinolines, scalability requires readily available and often inexpensive starting materials. However, the synthesis of specific precursors, such as certain fluorinated isatins for the Pfitzinger reaction, can be complex and costly, potentially hindering industrial application. google.com Therefore, processes that utilize simpler, more accessible raw materials are generally preferred for large-scale production. google.com The development of one-pot, multi-component reactions is a significant advancement in this area, as they often increase atom economy and reduce the number of operational steps. rsc.org

Table 3: Strategies for Improving Industrial-Scale Quinoline Synthesis

| Improvement Strategy | Example | Impact on Synthesis | Reference |

|---|---|---|---|

| Dual Catalyst System | Ferric Chloride and Zinc Chloride | Enables efficient one-pot synthesis | google.com |

| Nanoparticle Catalysis | Fe3O4@SiO2 | Doubles reaction yield, reduces reaction time | nih.gov |

| Process Simplification | One-pot, multi-component reactions | Increases atom economy, reduces operational steps | rsc.org |

Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis of 7-Fluoro-2-methylquinoline and its Derivatives

Spectroscopic analysis is a cornerstone in the study of quinoline (B57606) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of newly synthesized compounds.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For fluorinated quinolines, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization.

While specific experimental ¹H NMR data for this compound was not available in the provided search results, extensive research on its derivatives offers significant insight into the expected spectral features. For instance, in a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, the protons of the quinoline ring system typically appear in the aromatic region between δ 7.0 and 8.5 ppm. chemicalbook.com The methyl group protons at the C-2 position of the quinoline ring are expected to resonate as a singlet further upfield.

In the case of ethyl 7-chloro-8-methylquinoline-2-carboxylate, a related derivative, the aromatic protons are observed as doublets and multiplets in the range of δ 7.61-8.23 ppm, with the methyl group appearing as a singlet at δ 2.95 ppm. sigmaaldrich.com Similarly, for methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the quinoline protons are found at δ 7.57 and 7.92 ppm, showing coupling to the fluorine atoms. chemicalbook.com

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | CDCl₃ | 8.21 (d, J = 8.2 Hz, 2H, Ph), 7.56–7.50 (m, 1H, Ph), 7.43–7.30 (m, 4H, Ph), 2.80 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) |

| Ethyl 7-chloro-8-methylquinoline-2-carboxylate | CDCl₃ | 8.23 (d, J = 8.0 Hz, 1H), 8.14 (d, J = 8.0 Hz, 1H), 7.61 (dd, J = 8.0, 4.0 Hz, 2H), 4.53 (q, J = 8.0 Hz, 2H), 2.95 (s, 3H), 1.50 (t, J = 8.0 Hz, 3H) |

| Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | CDCl₃ | 13.16 (s, 1H, OH), 7.92 (dd, 1H, C⁵H, ³JH-F = 10.2, ⁴JH-F = 9.0 Hz), 7.57 (dd, 1H, C⁸H, ³JH-F = 11.0, ⁴JH-F = 7.3 Hz), 7.43 (dd, 2H, C¹³H, C¹⁷H, ⁴JH-F = 5.6, ³JH-H = 8.6 Hz), 7.00 (dd, 2H, C¹⁴H, C¹⁶H, ³JH-F = 8.3, ³JH-H = 8.6 Hz), 4.46 (s, 2H, CH₂S), 4.05 (s, 3H, OCH₃) |

Data sourced from various academic studies for illustrative purposes. chemicalbook.comsigmaaldrich.com

Detailed experimental ¹³C NMR data for this compound is not available in the provided search results. However, analysis of its derivatives provides a clear indication of the expected chemical shifts. The carbon atoms of the quinoline ring typically resonate in the downfield region of the spectrum (δ 100-165 ppm). The carbon atom bonded to the fluorine (C-7) is expected to show a large one-bond carbon-fluorine coupling constant (¹JC-F).

For example, in a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, the C-8 carbon atom, which is bonded to fluorine, exhibits a characteristic large coupling constant (d, J ≈ 256 Hz). chemicalbook.com In methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the carbons attached to fluorine (C-6 and C-7) also show large ¹JC-F couplings, with values between 245.5–257.5 Hz. chemicalbook.com The methyl carbon at the C-2 position typically appears at approximately δ 20-25 ppm.

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate | CDCl₃ | 163.81, 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.35, 21.87, 12.88 |

| Ethyl 7-fluoroquinoline-2-carboxylate | CDCl₃ | 164.7, 150.2, 143.4, 137.5, 136.5, 129.6, 129.1, 129.0, 123.4, 118.0, 113.9, 60.6, 14.2 |

| Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | CDCl₃ | 171.04 (C=O), 167.73 (dd, C⁴, ⁴JC-F = 4.4, ⁵JC-F = 1.1 Hz), 162.08 (d, C¹⁵, ¹JC-F = 245.5 Hz), 160.17 (d, C², ⁵JC-F = 2.2 Hz), and other aromatic and aliphatic signals. |

Data sourced from various academic studies for illustrative purposes. chemicalbook.comsigmaaldrich.com

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound would provide a definitive confirmation of its presence and electronic environment. While the specific ¹⁹F NMR spectrum for this compound was not found in the search results, data from its derivatives are informative.

For methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, three distinct fluorine signals were observed at -115.23 ppm, -127.02 ppm (C⁷F), and -137.06 ppm (C⁶F). chemicalbook.com In another example, ethyl 8-bromo-6-fluoroquinoline-2-carboxylate, the fluorine signal appears at -102.54 ppm as a doublet of doublets. sigmaaldrich.com These values are within the typical range for fluorine atoms attached to an aromatic ring.

Table 3: Selected ¹⁹F NMR Data for Fluoroquinoline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | CDCl₃ | -115.23 (C¹⁵F), -127.02 (C⁷F), -137.06 (C⁶F) |

| Ethyl 8-bromo-6-fluoroquinoline-2-carboxylate | CDCl₃ | -102.54 (dd, J₁ = 7.5 Hz, J₂ = 7.5 Hz) |

Data sourced from various academic studies for illustrative purposes. chemicalbook.comsigmaaldrich.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

While a specific experimental mass spectrum for this compound was not available in the search results, the general fragmentation of related quinoline systems has been studied. For substituted quinolines, fragmentation often involves the loss of small molecules or radicals from the substituent groups.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The calculated exact mass of this compound (C₁₀H₈FN) is 161.0641 Da. nih.gov

Experimental HRMS data for derivatives of this compound confirms the utility of this technique. For example, a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates were analyzed, and the experimentally determined masses were found to be in excellent agreement with the calculated values, typically within a few parts per million. chemicalbook.com This high level of accuracy is essential for confirming the chemical formula of newly synthesized compounds.

Table 4: Selected HRMS Data for this compound Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | C₁₈H₁₃F₂NO₂ | 314.0987 | 314.0993 |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 |

| Ethyl 7-chloro-8-methylquinoline-2-carboxylate | C₁₃H₁₂ClNO₂ | 250.0635 | 250.0633 |

Data sourced from various academic studies for illustrative purposes. chemicalbook.comsigmaaldrich.com

Mass Spectrometry (MS)

GC-MSchemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the separation and identification of volatile compounds. In the analysis of this compound, the gas chromatography component separates the compound from any impurities or reaction byproducts. Subsequently, the mass spectrometry component bombards the molecule with electrons, leading to ionization and fragmentation.

The resulting mass spectrum displays the molecular ion peak (M⁺) corresponding to the molecule's mass-to-charge ratio (m/z) and a series of fragment ion peaks. The mass spectrum for this compound is available in public databases. chemicalbook.com The fragmentation pattern is characteristic of the molecule's structure. Studies on related fluoroquinolones show that fragmentation often involves the stable quinoline core, with initial losses of peripheral groups. researchgate.net For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 161.18 g/mol . nih.gov

Infrared (IR) Spectroscopynih.gov

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectra for this compound have been recorded and are available in spectral databases. nih.gov The analysis was performed using a Bruker Tensor 27 FT-IR instrument, with data collected via both melt (liquid) and Attenuated Total Reflectance (ATR) techniques. nih.gov

The key vibrational frequencies in the IR spectrum of this compound confirm its structural features. The data reveals characteristic absorption bands corresponding to the aromatic C-H bonds, the C=C and C=N bonds of the quinoline ring, the C-F bond, and the C-H bonds of the methyl group.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed in this compound |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Present |

| Aliphatic C-H Stretch (methyl) | 3000-2850 | Present |

| Aromatic C=C and C=N Stretch | 1650-1450 | Present |

| C-F Stretch | 1250-1000 | Present |

UV-Vis Spectroscopyresearchgate.net

In academic research, the electronic absorption properties of similar quinoline derivatives are often studied using both experimental measurements and theoretical calculations. researchgate.net Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are frequently used to model and predict the UV-Vis spectra, providing a correlation between the observed absorption bands and specific electronic transitions within the molecule. researchgate.net For this compound, characteristic absorptions corresponding to the π→π* transitions of the quinoline aromatic system would be expected.

X-Ray Single-Crystal Diffraction for Structural Determinationnih.govniscpr.res.in

X-ray single-crystal diffraction is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While the technique is commonly applied to fluorinated quinoline analogs to confirm their structures, a published single-crystal X-ray diffraction study for this compound specifically was not identified in the surveyed academic literature. nih.govniscpr.res.in For related compounds, a suitable single crystal is mounted on a diffractometer (such as a Bruker APEX-II CCD) and irradiated with monochromatic X-rays. nih.gov The resulting diffraction pattern is then analyzed to solve and refine the crystal structure, yielding a detailed model of the molecule's solid-state conformation and packing. nih.gov

Computational Chemistry and Theoretical Studiesresearchgate.net

Computational chemistry serves as a powerful complement to experimental research, offering deep insights into molecular properties. For quinoline derivatives, theoretical studies are frequently conducted to understand their structure, reactivity, and spectroscopic features. researchgate.net

Density Functional Theory (DFT) Calculationsresearchgate.net

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. Studies on related chloroquinolines utilize DFT methods, such as the B3LYP functional with the 6-311++G(d,p) basis set, to perform a wide range of calculations. researchgate.net These calculations can predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential surfaces. researchgate.net

A fundamental application of DFT is molecular geometry optimization. This computational process determines the lowest-energy, most stable three-dimensional structure of a molecule by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. researchgate.net The output of this calculation provides optimized bond lengths, bond angles, and dihedral angles. While a specific DFT study on this compound is not detailed in the reviewed literature, public databases contain computed properties derived from such theoretical models. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈FN | nih.gov |

| Molecular Weight | 161.18 g/mol | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Vibrational Normal Modes Analysis

The vibrational characteristics of this compound have been documented through experimental spectroscopic techniques, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.gov The analysis of vibrational spectra is fundamental to understanding the molecule's structural and bonding properties. A molecule with N atoms has 3N-6 normal modes of vibration (for non-linear molecules), which are collective, in-phase motions of the atoms, each with a distinct frequency. mpg.de

In the study of quinoline derivatives, quantum chemical calculations are frequently employed to complement experimental data. researchgate.net Methods like Hartree-Fock (HF) and Density Functional Theory (DFT), often with the B3LYP functional, are used to calculate harmonic and anharmonic vibrational frequencies. researchgate.net A complete assignment of these vibrational modes is typically achieved through Total Energy Distribution (TED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. researchgate.net This combined experimental and theoretical approach allows for a precise and reliable assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-C stretching, ring deformations, and the vibrations involving the methyl and fluoro substituents. researchgate.net

The table below lists the key vibrational modes and their typical frequency ranges for related aromatic and quinoline compounds, providing a reference for interpreting the spectra of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibration of the carbon-hydrogen bonds on the quinoline ring system. researchgate.net |

| Methyl C-H Stretch | 3000-2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| C=N Stretch | 1620-1550 | Stretching vibration of the carbon-nitrogen double bond within the quinoline ring. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| C-F Stretch | 1400-1000 | Stretching vibration of the carbon-fluorine bond. |

| In-plane C-H Bend | 1300-1000 | Bending vibrations of the C-H bonds within the plane of the aromatic ring. |

| Out-of-plane C-H Bend | 900-675 | Bending vibrations of the C-H bonds perpendicular to the plane of the aromatic ring. |

This table is illustrative, based on general frequency ranges for functional groups in related molecules.

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of this compound and its derivatives. These computational methods provide deep insights into the molecule's geometric and electronic structure. researchgate.netresearchgate.net Semi-empirical methods like AM1 and more robust Density Functional Theory (DFT) calculations are utilized to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net

Beyond structural optimization, these calculations are crucial for determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. researchgate.net The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other computed descriptors include the dipole moment, atomic net charges, polarizability, and hydration energy, all of which are vital for understanding the molecule's behavior in various chemical environments and for constructing predictive models like QSAR. researchgate.net

The following table summarizes some of the key properties of this compound that can be determined using quantum chemical calculations.

| Property | Description | Relevance |

| Molecular Geometry | Prediction of 3D structure, including bond lengths and angles. | Foundation for understanding steric properties and for use in docking simulations. researchgate.net |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determines electronic properties, reactivity, and the HOMO-LUMO gap. researchgate.net |

| Electrostatic Potential | 3D map of charge distribution around the molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and drug-receptor interactions. researchgate.net |

| Atomic Charges | Calculated charge distribution on each atom. | Provides insight into local reactivity and intermolecular interaction sites. researchgate.net |

Molecular Docking Simulations

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. researchgate.net For quinoline-based compounds like this compound, docking simulations are employed to explore interactions with various biological targets, often in the context of antiviral and anticancer research. osti.gov The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. nih.gov In silico screening of large libraries of quinoline analogues has been performed to identify potential inhibitors for proteins critical to viral entry and replication. osti.gov

A key output of molecular docking is the binding energy, which quantifies the stability of the ligand-protein complex. doi.org Lower (more negative) binding energies indicate a more stable and favorable interaction. Studies on quinoline derivatives have reported binding energies in the range of -5.3 to -8.0 kcal/mol against various protein targets. osti.govnih.govdoi.org These simulations also provide a detailed view of the non-covalent interactions that stabilize the complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein residues.

Pi-Interactions: Including Pi-Pi stacking, Pi-cation, and Pi-alkyl interactions involving the aromatic quinoline ring system.

For instance, in studies of styrylquinoline derivatives, hydrogen bonds with amino acid residues like Gln, Ser, and Asp, as well as Pi-anion and Pi-alkyl interactions involving the quinoline core, were identified as crucial for binding to the p53 protein.

Molecular docking simulations are instrumental in identifying and validating potential molecular targets for therapeutic intervention. By docking this compound and related analogues against various proteins, researchers can hypothesize their mechanism of action. This approach has been applied to a diverse set of targets.

The table below lists some potential molecular targets for quinoline derivatives identified through docking studies.

| Potential Target | Therapeutic Area | PDB ID (Example) | Significance |

| Spike-ACE2 Complex | Antiviral (SARS-CoV-2) | 6M17 | Docking at the protein-protein interface can inhibit viral entry into host cells. osti.gov |

| TMPRSS2 | Antiviral (SARS-CoV-2) | 2OQ5 | A serine protease essential for priming the viral spike protein. osti.gov |

| p53 Protein | Anticancer | 2GEQ | A tumor suppressor protein; stabilizing its active conformation is a key anticancer strategy. researchgate.net |

| CB1a Protein | Various | 2IGR | A cannabinoid receptor involved in numerous physiological processes. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. molsoft.com For quinoline derivatives, QSAR models have been developed to understand the structural requirements for activities such as anticancer and anti-mycobacterial effects. nih.gov These studies involve calculating a set of molecular descriptors for each compound, which quantify its physicochemical properties (e.g., hydrophobicity, electronic effects, steric properties). researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the observed biological activity. researchgate.net

The primary goal of QSAR is to develop predictive models that can estimate the biological activity of novel, unsynthesized compounds. scispace.com A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. cas.org The predictive power of a QSAR model is rigorously assessed using statistical metrics. Key validation parameters include:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Cross-validated coefficient (q² or Q²): Measures the model's ability to predict the activity of compounds not used in its development (internal validation). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power.

For example, a 3D-QSAR study on styrylquinoline derivatives as anticancer agents yielded a model with a Q² of 0.601 and an R² of 0.961, demonstrating its robustness and predictive capability. Such models provide valuable insights, suggesting that modifications like adding hydrophobic or hydrogen-bond donor groups at specific positions on the quinoline scaffold could enhance biological activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

ADMET studies, whether in silico or experimental, are crucial for evaluating the viability of a compound as a drug candidate. These predictions help to identify potential pharmacokinetic challenges early in the development process.

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. A widely used framework for this assessment is Lipinski's Rule of Five. A compound is generally considered drug-like if it violates no more than one of these rules. Based on its computed properties, this compound shows excellent adherence to these guidelines. nih.gov

Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

| Rule | Guideline | Value for this compound | Pass/Fail |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | 161.18 g/mol nih.gov | Pass |

| LogP (XLogP3) | ≤ 5 | 2.7 nih.gov | Pass |

| Hydrogen Bond Donors | ≤ 5 | 0 nih.gov | Pass |

| Hydrogen Bond Acceptors | ≤ 10 | 1 nih.gov | Pass |

The compound's profile, with a low molecular weight and an optimal balance of lipophilicity, suggests favorable absorption and distribution characteristics.

The bioavailability and metabolic stability of a compound are significantly influenced by its chemical structure. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance these properties. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the compound's half-life in the body. For this compound, the fluorine atom at the 7-position is expected to confer enhanced metabolic stability compared to its non-fluorinated counterpart.

Furthermore, the Topological Polar Surface Area (TPSA) is a key predictor of oral bioavailability. A TPSA value of 12.9 Ų for this compound suggests good cell membrane permeability and potential for high oral bioavailability. nih.gov

Electronic Properties Analysis

The electronic properties of a molecule are fundamental to its reactivity and its ability to interact with biological targets. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For quinoline derivatives, these values are typically determined using DFT calculations. For example, a computational study on a structurally similar molecule, 2-Chloro-7-methylquinoline-3-carbaldehyde, calculated the HOMO-LUMO energy gap to be approximately 3.75 eV. dergipark.org.tr This value provides an estimate of the kinetic stability and chemical reactivity that could be expected for this compound.

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. It is a crucial factor in predicting a molecule's solubility and its ability to engage in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding. Computational analysis using DFT can accurately predict the dipole moment. For this compound, the presence of the electronegative nitrogen atom in the quinoline ring and the highly electronegative fluorine atom at the 7-position would lead to a significant and non-zero dipole moment, influencing its interactions with polar solvents and biological receptors.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Mulliken Charges

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule. This analysis provides a way to partition the total electron density among the constituent atoms, offering insights into the electronic distribution and potential reactivity of the molecule. The calculation of Mulliken charges is based on the linear combination of atomic orbitals (LCAO) molecular orbital theory.

A key aspect of the Mulliken method is the partitioning of the overlap population between two atoms. While it is a widely used method due to its simplicity, it is also known to be sensitive to the choice of basis set used in the calculation. This means that the calculated charge values can vary significantly with different basis sets.

Although no specific Mulliken charge data has been published for this compound, theoretical calculations on related quinoline derivatives often reveal the influence of substituent groups on the charge distribution. For instance, the presence of an electronegative fluorine atom would be expected to draw electron density towards itself, resulting in a negative partial charge on the fluorine atom and influencing the charges of the adjacent carbon atoms in the quinoline ring. Similarly, the electron-donating or -withdrawing nature of other substituents would alter the charge landscape of the molecule.

Natural Bond Orbitals (NBO)

Natural Bond Orbital (NBO) analysis is a powerful tool in computational chemistry that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis offers insights into intramolecular interactions, charge transfer, and the stability of the molecule.

The NBO analysis for 2-methyl-4-quinolinol would typically involve examining the interactions between filled (donor) and empty (acceptor) orbitals. The energies of these interactions are calculated using second-order perturbation theory and indicate the strength of the delocalization. For example, strong interactions between a lone pair orbital and an adjacent anti-bonding orbital would suggest significant resonance stabilization.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, such as that from a high-intensity laser. These materials are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. nih.gov The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict the NLO properties of molecules. Key parameters include the linear polarizability (α) and the first-order hyperpolarizability (β). A large value for the first-order hyperpolarizability is indicative of a strong NLO response.

While specific NLO data for this compound is not available, a computational study on 2-methyl-4-quinolinol has shown that this molecule may exhibit nonlinear optical behavior with non-zero values for its NLO properties. researchgate.net The study computed the linear polarizability and the first-order hyperpolarizability using DFT quantum mechanical calculations. researchgate.net

The investigation into the NLO properties of various quinoline derivatives has shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance the first-order hyperpolarizability. nih.govmdpi.com For instance, quinoline itself can act as an electron acceptor, and when combined with suitable electron donor moieties, the resulting molecule can exhibit a substantial NLO response. nih.gov

To provide a tangible example of NLO properties in a related class of compounds, the following table presents calculated NLO data for a series of quinoline derivatives from a study focused on their potential as anti-malarial drugs.

| Compound | Dipole Moment (Debye) | Polarizability (α) (x 10-23 esu) | First-Order Hyperpolarizability (β) (x 10-30 esu) |

|---|---|---|---|

| Compound 1 | 2.1842 | 1.64 | 0.982 |

| Compound 2 | 2.99 | 1.935 | 3.241 |

| Compound 3 | 4.2229 | 2.372 | 6.300 |

Table 1: Calculated NLO properties for a series of quinoline derivatives. Data sourced from a computational study on potential anti-malarial compounds. arabjchem.org

This data illustrates how structural modifications within the quinoline framework can significantly impact the NLO response, with Compound 3 showing a first-order hyperpolarizability over six times that of Compound 1. arabjchem.org Such findings underscore the potential for tuning the NLO properties of quinoline derivatives through targeted chemical synthesis.

Structure Activity Relationships Sar in 7 Fluoro 2 Methylquinoline Derivatives

Specific SAR of Fluorinated Quinolines

The introduction of fluorine into the quinoline (B57606) scaffold can significantly modulate a compound's physicochemical properties and biological activity. Fluorine's high electronegativity and small size can alter factors like lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govnih.gov

The fluorine atom at the C-7 position of the quinoline ring is a key feature in many biologically active compounds. In the context of quinolone antibacterials, a fluorine atom at position 6 (equivalent to C-7 in some numbering systems) is associated with significantly enhanced antibacterial activity. slideshare.net However, in the case of certain antimalarial 4-aminoquinolines, 7-fluoro derivatives were found to be less active against both chloroquine-susceptible and -resistant strains of P. falciparum compared to their 7-chloro, 7-bromo, or 7-iodo counterparts. nih.gov This highlights that the effect of the C-7 fluorine is highly dependent on the rest of the molecular structure and the specific biological target. The presence of fluorine can increase the hydrophobicity of a compound, which can aid in its penetration into the hydrophobic pockets of proteins. nih.gov

The methyl group at the C-2 position of the quinoline ring also plays a significant role in defining the molecule's activity. In some instances, the presence of a methyl group at C-2 can be beneficial. For example, in the development of anticonvulsant quinoline derivatives, strategic placement of substituents is key. nih.gov In other cases, the C-2 position is a site for modification to enhance activity. For instance, in certain antimalarial compounds, replacing the methyl group with other substituents has been explored to improve efficacy. nih.gov The reactivity of the C-2 methyl group allows for further chemical modifications, providing a handle for creating diverse derivatives.

Modifications at other positions of the 7-fluoro-2-methylquinoline scaffold can lead to diverse biological activities.

C-4 Position: The C-4 position is a common site for introducing various side chains to modulate activity. For instance, the introduction of a flexible alkylamino side chain at the C-4 position of some quinoline derivatives has been shown to enhance their antiproliferative action. nih.govmdpi.com The nature of the substituent at C-4 can also influence the molecule's ability to inhibit specific enzymes.

C-8 Position: The C-8 position is also a critical determinant of biological activity. Substitution at C-8 can have a profound impact, as seen in 4-aminoquinolines where a methyl group at this position leads to a complete loss of antimalarial activity. youtube.com In contrast, for other quinoline-based compounds, functionalization at the C-8 position is a key strategy for developing new therapeutic agents. researchgate.netacs.org For example, a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates have been synthesized and shown to possess antifungal activity. nih.gov

The following table provides examples of how modifications at C-4 and C-8 can influence the activity of quinoline derivatives.

| Position | Modification | Observed Effect | Reference |

| C-4 | Introduction of a flexible alkylamino side chain | Enhanced antiproliferative activity. | nih.gov |

| C-4 | Esterification of 4-hydroxyquinolines | Antifungal activity in 8-fluoro derivatives. | nih.gov |

| C-8 | Introduction of a methyl group | Loss of antimalarial activity in 4-aminoquinolines. | youtube.com |

| C-8 | Introduction of a fluorine atom | Leads to antifungal activity in some derivatives. | nih.gov |

Structure-Activity Relationships in Fluoroquinolone Antibiotics

Fluoroquinolones are a class of antibiotics that directly inhibit bacterial DNA synthesis. nih.gov Their core structure, which can be based on the this compound scaffold, allows for chemical modifications that significantly impact their therapeutic properties. nih.gov

The substitution at the C-7 position of the fluoroquinolone ring is a critical determinant of the antimicrobial spectrum and potency. nih.gov The introduction of various amino heterocycles at this position has been a key strategy to enhance and broaden the antibacterial effects of quinoline derivatives. nih.gov

SAR studies have revealed that the nature of the C-7 substituent directly influences the minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For instance, in a series of fluoroquinolone analogs with different amino heterocycles at C-7, distinct patterns of activity were observed. nih.gov Analogs featuring carbonyl groups within the C-7 heterocyclic substituent generally show higher MIC values, indicating lower potency, particularly against Gram-positive bacteria. nih.gov In contrast, derivatives with fused rings at the C-7 position have demonstrated more potent activity. For example, 7-benzimidazol-1-yl-fluoroquinolone (FQH-2) was identified as a highly active compound against S. aureus. nih.gov

The table below summarizes the effect of C-7 substitutions on the antimicrobial activity of fluoroquinolone analogs.

| Compound ID | C-7 Substituent | Antibacterial Activity Insight |

| FQH-1 | Fused Ring | MIC values close to standard on Gram-negative and Gram-positive strains. nih.gov |

| FQH-2 | Fused Ring (7-benzimidazol-1-yl) | Most active against S. aureus with low MIC values. nih.gov |

| FQH-3 | Heterocycle with Carbonyl | Higher MIC values (>128 µg/mL), especially against Gram-positive bacteria. nih.gov |

| FQH-4 | Heterocycle with Carbonyl | Higher MIC values (>128 µg/mL), especially against Gram-positive bacteria. nih.gov |

| FQH-5 | Heterocycle with Carbonyl | Higher MIC values (>128 µg/mL), especially against Gram-positive bacteria. nih.gov |

The antibacterial action of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair. nih.govnih.gov Fluoroquinolones bind to the complex of DNA with these enzymes, stabilizing a state where the DNA is cleaved. nih.govnih.gov This action blocks the DNA replication machinery and leads to the generation of double-strand DNA breaks, which is ultimately bactericidal. nih.gov

The structure of the fluoroquinolone derivative directly influences its affinity for and inhibitory activity against DNA gyrase and topoisomerase IV. The C-7 substituent plays a key role in the stability of the interaction with the protein-DNA complex. nih.gov Molecular docking studies have shown that modifications at the C-7 position affect the binding energy of the compound to the enzyme's active site. nih.gov A lower binding energy correlates with a more stable interaction and, consequently, higher inhibitory potency. nih.gov

High-level quinolone resistance is often associated with mutations in the genes encoding both DNA gyrase (in subunits GyrA and GyrB) and topoisomerase IV (in subunits ParC and ParE). nih.gov These mutations typically occur in a specific domain of the GyrA and ParC subunits, reducing the binding affinity of the drug to the enzyme-DNA complex. nih.gov

SAR in Specific Biological Activities

Beyond their antibacterial properties, derivatives of the quinoline scaffold have been explored for a range of other therapeutic applications.

The substitution pattern on the quinoline ring is a key factor in the antiproliferative activity of its derivatives. The presence and position of a fluorine atom can significantly enhance anticancer potency. mdpi.com For example, a fluorinated compound showed superior activity against MCF-7 breast cancer cells compared to the non-fluorinated analog and the reference drug cisplatin. mdpi.com

Studies on 6,7-disubstituted-4-phenoxyquinoline derivatives have shown that the introduction of an electron-withdrawing group, such as fluorine, leads to a marked improvement in anticancer activity against various human cancer cell lines. mdpi.com Similarly, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, the sulfonyl N-oxide derivatives exhibited higher cytotoxicity for cancer cell lines compared to their sulfanyl (B85325) and sulfinyl counterparts. mdpi.com The introduction of a thiosemicarbazide (B42300) group at position 4 of the quinoline ring has also been shown to promote anticancer activity. tandfonline.com

The table below presents the structure-activity relationships of some quinoline derivatives with anticancer activity.

| Compound Series | Key Structural Feature | Anticancer Activity Insight |

| 6,7-disubstituted-4-phenoxyquinolines | Fluoro group substitution | Improved antiproliferation activity. mdpi.com |

| 7-chloro-(4-thioalkylquinolines) | Sulfonyl N-oxide at position 4 | Higher cytotoxicity compared to sulfanyl and sulfinyl derivatives. mdpi.com |

| 7-chloroquinoline derivatives | Thiosemicarbazide group at position 4 | Promoted activity against cancer cell lines. tandfonline.com |

| 7-chloro-4-quinolinylhydrazones | Electron-withdrawing groups (F, Cl, Br, NO2) on the benzene (B151609) ring | Important for anticancer activity. researchgate.net |

Quinoline and its derivatives have demonstrated significant anti-inflammatory properties. researchgate.net The anti-inflammatory efficacy of these compounds is closely linked to their structural features. For instance, in a series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives, the fluorine substitution was found to be crucial for their potential anti-inflammatory activity and lower toxicity. nih.gov These compounds act as inhibitors of nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response. nih.gov

In another study on chiral pyrazolo-isoquinoline derivatives, the inhibitory effect on nitric oxide (NO) production, a key inflammatory mediator, was found to be dose-dependent. nih.gov The structure-activity relationship studies identified key pharmacophores responsible for the anti-inflammatory effect, with some derivatives showing potent inhibition of inducible nitric oxide synthase (iNOS). nih.gov

The table below highlights the SAR for anti-inflammatory activity in quinoline-related structures.

| Compound Series | Key Structural Feature | Anti-inflammatory Activity Insight |

| Fluorine-substituted benzo[h]quinazoline-2-amines | Fluorine substitution | Potential anti-inflammatory activity and lower toxicity via NF-κB inhibition. nih.gov |

| Chiral pyrazolo-isoquinoline derivatives | Specific pharmacophores | Potent, dose-dependent inhibition of nitric oxide (NO) production and iNOS. nih.gov |

Derivatives of quinoline and related heterocyclic structures have shown promise as antitubercular agents. The nature and position of substituents on the core structure are critical for their activity against Mycobacterium tuberculosis.

In a study of substituted indolizine (B1195054) derivatives, functionalization at position 7 with a polar formyl group resulted in better activity compared to a nonpolar methyl group, suggesting the importance of the carbonyl functional group for molecular interactions with the target receptor. nih.gov For 4-methyl-7-substituted coumarin (B35378) derivatives, compounds containing an amide functionality at the C-7 position were found to be particularly active against M. tuberculosis strains. mdpi.com The amide group is thought to enhance binding to the active site of target proteins. mdpi.com Furthermore, in a series of 7-chloro-4-quinolinylhydrazones, specific derivatives exhibited significant minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv. researchgate.net

The table below summarizes the structure-activity relationships for antitubercular activity.

| Compound Series | Key Structural Feature | Antitubercular Activity Insight |

| Substituted indolizines | Polar formyl group at position 7 | Better activity compared to a nonpolar methyl group. nih.gov |

| 4-methyl-7-substituted coumarins | Amide functionality at C-7 | Potent activity against M. tuberculosis. mdpi.com |

| 7-chloro-4-quinolinylhydrazones | Specific hydrazone substitutions | Significant MIC values against M. tuberculosis H37Rv. researchgate.net |

SAR for Antifungal Activity

The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal pathogens. nih.gov Quinoline derivatives, known for their diverse pharmacological activities, have emerged as a promising scaffold for the development of new antifungal drugs. nih.govnih.gov The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance their biological activity. nih.gov Consequently, this compound has been identified as a key pharmacophore for designing new antifungal agents. Structure-Activity Relationship (SAR) studies are crucial in this context, as they elucidate how different chemical modifications to the core structure influence antifungal potency. nih.gov